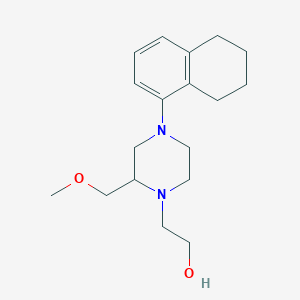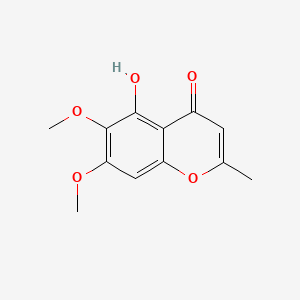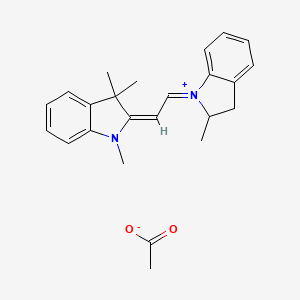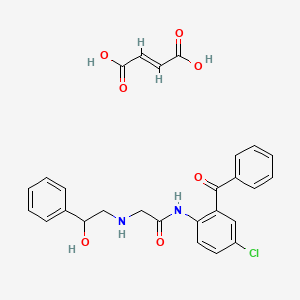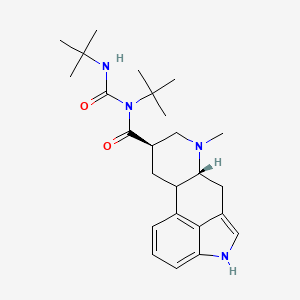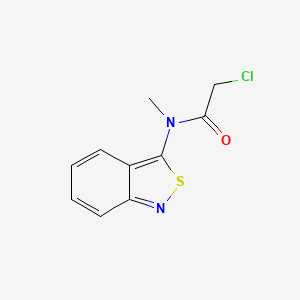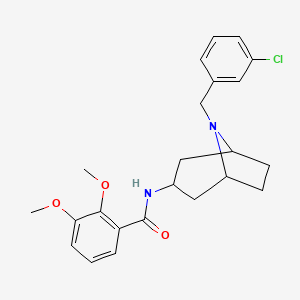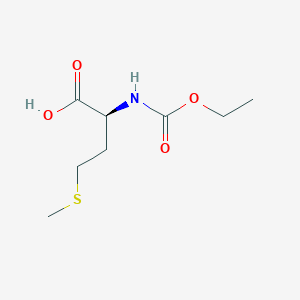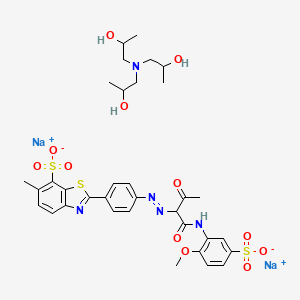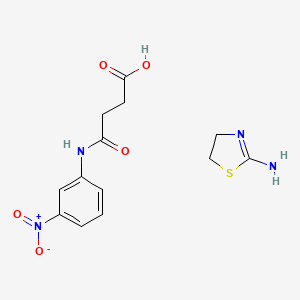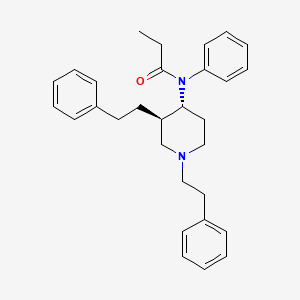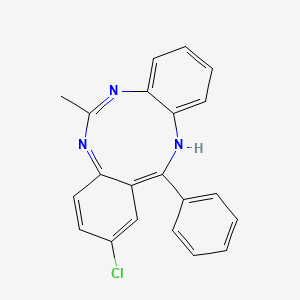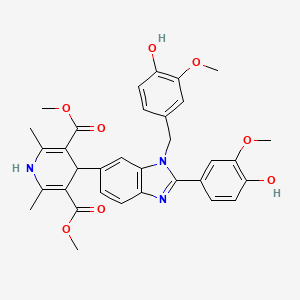
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that features a pyridine ring, benzimidazole moiety, and multiple methoxy and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,5-pyridinedicarboxylic acid and various substituted benzimidazole derivatives. Key steps in the synthesis could involve:
Esterification: Conversion of carboxylic acid groups to dimethyl esters using methanol and an acid catalyst.
Condensation Reactions: Formation of the benzimidazole ring through condensation of o-phenylenediamine with aldehydes or carboxylic acids.
Substitution Reactions: Introduction of methoxy and hydroxy groups via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of nitro groups to amines using reducing agents like LiAlH4.
Substitution: Electrophilic aromatic substitution to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Catalysts: Acid catalysts for esterification, base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of nitro groups would yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple functional groups allows for interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.
Benzimidazole derivatives: Compounds featuring the benzimidazole moiety, known for their biological activity.
Methoxyphenyl compounds: Compounds with methoxy and hydroxy groups on aromatic rings.
Uniqueness
This compound is unique due to the combination of its structural features, including the pyridine ring, benzimidazole moiety, and multiple functional groups
Propiedades
Número CAS |
121497-22-1 |
|---|---|
Fórmula molecular |
C33H33N3O8 |
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
dimethyl 4-[2-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O8/c1-17-28(32(39)43-5)30(29(18(2)34-17)33(40)44-6)20-8-10-22-23(14-20)36(16-19-7-11-24(37)26(13-19)41-3)31(35-22)21-9-12-25(38)27(15-21)42-4/h7-15,30,34,37-38H,16H2,1-6H3 |
Clave InChI |
MRPFMJHZCGQXDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)N=C(N3CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



